1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide
Description
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide features a pyridazine core substituted with a 1,2,4-triazole moiety at position 6, a piperidine ring linked via a carboxamide group, and a furan-2-ylmethyl substituent on the amide nitrogen. Key structural elements include:
- Pyridazine-triazole scaffold: Likely contributes to π-π stacking and hydrogen-bonding interactions.
- Piperidine-carboxamide linker: Enhances conformational flexibility and solubility.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c25-17(19-10-14-2-1-9-26-14)13-5-7-23(8-6-13)15-3-4-16(22-21-15)24-12-18-11-20-24/h1-4,9,11-13H,5-8,10H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKIXWWKAGTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.43 g/mol. The compound features a triazole ring, pyridazine moiety, and piperidine structure, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N7O4 |
| Molecular Weight | 423.43 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the triazole ring is often associated with enhanced binding affinity to microbial targets.
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Studies on related triazole-fused compounds have demonstrated inhibition of c-Met kinases, which are involved in cancer progression . For example, derivatives of similar structures have been evaluated in preclinical trials for their efficacy against non-small cell lung cancer and renal cell carcinoma .
The proposed mechanism of action for this compound involves the inhibition of key enzymes and receptors involved in cellular signaling pathways. The triazole group can interact with metal ions in enzymes, disrupting their function. Additionally, the piperidine moiety may enhance cell membrane permeability, facilitating the compound's entry into cells .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated a series of triazole derivatives against bacterial pathogens. The compound exhibited a significant reduction in bacterial growth compared to control groups, demonstrating its potential as an antibacterial agent .
Study 2: Anticancer Activity
In another investigation focused on triazole-containing compounds, researchers found that specific derivatives led to apoptosis in cancer cell lines through the activation of caspase pathways. This highlights the compound's potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Substituent Variations on the Piperidine-Carboxamide Group
Key Observations :
Core Heterocycle Modifications
Key Observations :
Functional Group Replacements
Key Observations :
- The sulfamoylbenzyl group () significantly enhances hydrogen-bonding capacity, making it suitable for targets requiring polar interactions.
- The benzodiazol-2-ylmethyl substituent () increases aromaticity but may lead to aggregation in aqueous environments.
Research Findings and Implications
- Pharmacokinetics : The target compound’s furan group likely optimizes solubility and membrane permeability compared to bulkier analogs (e.g., ) .
- Target Selectivity : Pyridazine-triazole cores (target and ) are more likely to interact with kinases or nucleic acid-binding proteins than pyrazolo-pyridines () .
- Synthetic Feasibility : The furan-2-ylmethyl substituent is synthetically accessible compared to complex groups like 4-phenylbutan-2-yl (), which require multi-step synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
